methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate
Overview
Description
Methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate is a chemical compound belonging to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds This compound features a pyrrolopyridine core with a chlorine atom at the 4-position and a methyl ester group attached to the pyrrolopyridine ring
Mechanism of Action
Target of Action
Methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrrolopyrazine derivatives, which include this compound, have been found to exhibit various biological activities, suggesting that they interact with multiple targets .
Biochemical Pathways
Pyrrolopyrazine derivatives have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrrolopyrazine derivatives, which include this compound, have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor, such as a 4-chloropyridine derivative, under specific reaction conditions. The reaction may involve the use of catalysts, such as palladium or nickel, and reagents like amines or alcohols.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new substituents onto the pyrrolopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its derivatives can be used to probe biological pathways and develop new therapeutic agents.
Medicine: In the field of medicine, this compound and its derivatives are being investigated for their potential therapeutic effects. They may be used in the development of drugs for various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
4-Chloro-1H-pyrrolo[3,2-b]pyridine
1H-Pyrrolo[2,3-b]pyridine
3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine
Uniqueness: Methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate is unique in its structural features, particularly the presence of the methyl ester group and the chlorine atom at the 4-position
Properties
IUPAC Name |
methyl 2-(4-chloropyrrolo[3,2-c]pyridin-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-9(14)6-13-5-3-7-8(13)2-4-12-10(7)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHNVFZIBPPPAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC2=C1C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.